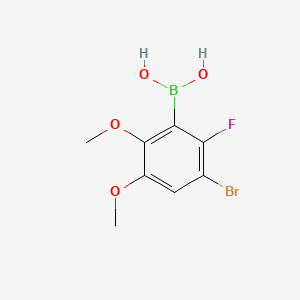![molecular formula C16H26O4 B14031712 5-(Tert-butyl) 6-ethyl (5S,6S)-spiro[2.5]octane-5,6-dicarboxylate](/img/structure/B14031712.png)
5-(Tert-butyl) 6-ethyl (5S,6S)-spiro[2.5]octane-5,6-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Tert-butyl) 6-ethyl (5S,6S)-spiro[2.5]octane-5,6-dicarboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a spiro[2.5]octane core with tert-butyl and ethyl substituents, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tert-butyl) 6-ethyl (5S,6S)-spiro[2.5]octane-5,6-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Spirocyclic Core: The spiro[2.5]octane core is synthesized through a cyclization reaction. This step often involves the use of a suitable cyclizing agent under controlled temperature and pressure conditions.
Introduction of Substituents: The tert-butyl and ethyl groups are introduced through alkylation reactions. These reactions require specific alkylating agents and catalysts to ensure the correct positioning of the substituents.
Esterification: The final step involves the esterification of the carboxylic acid groups to form the dicarboxylate ester. This reaction typically uses an alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
5-(Tert-butyl) 6-ethyl (5S,6S)-spiro[2.5]octane-5,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the ethyl group, converting it to a carboxylic acid.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride. These reactions may reduce the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl or ethyl positions. Common reagents include halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles (amines, thiols), polar solvents.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted spiro[2.5]octane derivatives.
Aplicaciones Científicas De Investigación
5-(Tert-butyl) 6-ethyl (5S,6S)-spiro[2.5]octane-5,6-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex spirocyclic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-(Tert-butyl) 6-ethyl (5S,6S)-spiro[2.5]octane-5,6-dicarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and specificity, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
6-tert-Butyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate: Similar spirocyclic structure but with an azaspiro core.
tert-Butyl 1-Oxa-6-azaspiro[2.5]octane-6-carboxylate: Contains an oxa-azaspiro core, differing in the heteroatoms present.
Uniqueness
5-(Tert-butyl) 6-ethyl (5S,6S)-spiro[2.5]octane-5,6-dicarboxylate is unique due to its specific combination of substituents and the spirocyclic core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C16H26O4 |
|---|---|
Peso molecular |
282.37 g/mol |
Nombre IUPAC |
7-O-tert-butyl 6-O-ethyl (6S,7S)-spiro[2.5]octane-6,7-dicarboxylate |
InChI |
InChI=1S/C16H26O4/c1-5-19-13(17)11-6-7-16(8-9-16)10-12(11)14(18)20-15(2,3)4/h11-12H,5-10H2,1-4H3/t11-,12-/m0/s1 |
Clave InChI |
UDFCCWIAHNBUMR-RYUDHWBXSA-N |
SMILES isomérico |
CCOC(=O)[C@H]1CCC2(CC2)C[C@@H]1C(=O)OC(C)(C)C |
SMILES canónico |
CCOC(=O)C1CCC2(CC2)CC1C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-Bromo-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14031658.png)


![N,N-bis[4-(2,2-diphenylethenyl)phenyl]-4-ethylbenzenamine](/img/structure/B14031683.png)





